2,5-Dimethylpyrazolo[1,5-a]pyrimidin-3-amine
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Overview
Description
2,5-Dimethylpyrazolo[1,5-a]pyrimidin-3-amine is a heterocyclic compound that features a fused ring system combining pyrazole and pyrimidine rings. This compound is part of a larger family of pyrazolo[1,5-a]pyrimidines, which are known for their significant roles in medicinal chemistry and material science due to their unique structural and photophysical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Dimethylpyrazolo[1,5-a]pyrimidin-3-amine typically involves the condensation of 5-aminopyrazoles with β-dicarbonyl compounds, β-enaminones, or β-haloenones . One common method involves the reaction of 5-aminopyrazole with 2,4-pentanedione under reflux conditions to yield the desired product . The reaction is usually carried out in ethanol or another suitable solvent, with the addition of a catalytic amount of acid to facilitate the condensation process.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to achieve higher yields and purity on an industrial scale .
Chemical Reactions Analysis
Types of Reactions
2,5-Dimethylpyrazolo[1,5-a]pyrimidin-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino group, with reagents such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Alkyl halides, acyl chlorides, and other electrophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction of nitro derivatives yields amines .
Scientific Research Applications
2,5-Dimethylpyrazolo[1,5-a]pyrimidin-3-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its role in various biochemical pathways.
Medicine: Explored for its anticancer properties and potential use in drug design.
Mechanism of Action
The mechanism of action of 2,5-Dimethylpyrazolo[1,5-a]pyrimidin-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation . This inhibition can disrupt various biochemical pathways, leading to therapeutic effects, such as anticancer activity.
Comparison with Similar Compounds
2,5-Dimethylpyrazolo[1,5-a]pyrimidin-3-amine can be compared with other pyrazolo[1,5-a]pyrimidine derivatives, such as:
5,7-Dimethylpyrazolo[1,5-a]pyrimidin-2-amine: Similar in structure but differs in the position of the amino group.
3-Halo-pyrazolo[1,5-a]pyrimidines: These compounds have halogen substituents, which can significantly alter their reactivity and biological activity.
3-Nitro-pyrazolo[1,5-a]pyrimidines: These derivatives contain nitro groups, which can be reduced to amines, providing additional functionalization options.
Biological Activity
2,5-Dimethylpyrazolo[1,5-a]pyrimidin-3-amine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound belongs to the pyrazolo[1,5-a]pyrimidine family, which is known for its potential therapeutic applications, including anticancer and enzyme inhibition properties. This article reviews the biological activity of this compound based on recent research findings.
Chemical Structure and Properties
The chemical structure of this compound features a fused ring system composed of pyrazole and pyrimidine moieties. This unique structure contributes to its biological activity by allowing interactions with various molecular targets.
The mechanism of action of this compound primarily involves its interaction with specific enzymes and receptors. It can inhibit enzyme activity by binding to active or allosteric sites, thereby obstructing substrate access or modifying enzyme conformation. This mechanism underpins its potential as an enzyme inhibitor in various biochemical pathways .
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. A notable investigation involved the synthesis of triazole-linked glycohybrids derived from pyrazolo[1,5-a]pyrimidines. In vitro assays against human breast cancer cell lines (MCF-7, MDA-MB231) demonstrated that while some derivatives exhibited promising growth inhibition, the specific activity of this compound itself requires further exploration .
Enzyme Inhibition
The compound has been evaluated for its ability to inhibit neutral sphingomyelinase 2 (nSMase2), an enzyme implicated in various pathological conditions. Studies indicate that modifications to the pyrazolo[1,5-a]pyrimidine scaffold can enhance inhibitory potency. For instance, derivatives with dialkylamino groups showed significant selectivity and potency against nSMase2 .
Comparative Analysis with Related Compounds
To better understand the biological activity of this compound, a comparison with similar compounds is beneficial:
Compound Name | Structural Differences | Biological Activity |
---|---|---|
5,7-Dimethylpyrazolo[1,5-a]pyrimidin-2-amine | Different amino group position | Varies; needs further study |
3-Halo-pyrazolo[1,5-a]pyrimidines | Halogen substituents | Altered reactivity and potential activity |
3-Nitro-pyrazolo[1,5-a]pyrimidines | Nitro groups present | Potential for reduction to amines |
Case Studies
Several case studies have explored the biological activity of compounds within the pyrazolo[1,5-a]pyrimidine family:
- Synthesis and Evaluation : A study synthesized several new derivatives and assessed their antimicrobial and anticancer properties. Although direct results for this compound were not detailed, the findings suggest significant potential within this compound class .
- Microwave-Assisted Synthesis : Another investigation utilized microwave-assisted methods to create diverse pyrazolo[1,5-a]pyrimidine derivatives efficiently. The resulting compounds were screened for various biological activities including anticancer effects .
Properties
IUPAC Name |
2,5-dimethylpyrazolo[1,5-a]pyrimidin-3-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N4/c1-5-3-4-12-8(10-5)7(9)6(2)11-12/h3-4H,9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AHGHYFBAFKKNLH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C(=NN2C=C1)C)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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